REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH2:6][CH2:7][CH2:8][CH3:9])=[CH2:5])[CH3:2].[OH-].[K+].C1OCCOCCOCCOCCOCCOC1.[Cl:30][CH:31](Cl)[F:32]>O.CCOCC>[CH2:6]([C:4]1([O:3][CH2:1][CH3:2])[CH2:5][C:31]1([Cl:30])[F:32])[CH2:7][CH2:8][CH3:9] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=C)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
After the addition
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Type
|
CUSTOM
|
Details
|
the mixture is placed in an ice bath
|
Type
|
CUSTOM
|
Details
|
whereupon the mixture is placed in a dry-ice/carbon tetrachloride bath
|
Type
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TEMPERATURE
|
Details
|
to maintain the temperature at -5° C. to 0° C
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil
|
Type
|
DISTILLATION
|
Details
|
This oil is distilled through a 6 inch Vigreux column
|
Type
|
CUSTOM
|
Details
|
to provide 82 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |